
Latrunculin a
Descripción general
Descripción
Latrunculina A: es un macrólido de 2-tiazolidinona que secuestra G-actina (actina globular) e impide el ensamblaje de F-actina (actina filamentosa). Fue aislada por primera vez de la esponja marina antes mencionada y ha suscitado un gran interés debido a sus intrigantes propiedades .
Métodos De Preparación
Rutas sintéticas:: La síntesis de la Latrunculina A implica varios pasos, incluida la ciclización y la macrolactonización. Si bien la ruta sintética exacta puede variar, los pasos clave suelen incluir la formación del anillo de tiazolidinona y la posterior macrolactonización para producir el compuesto final.
Condiciones de reacción::- Ciclización: La formación del anillo de tiazolidinona a menudo requiere reactivos y condiciones específicas, como cloruro de tionilo o pentóxido de fósforo.
- Macrolactonización: El paso de macrolactonización implica el cierre del macrorciclo, generalmente mediante esterificación catalizada por ácido.
Producción industrial:: Aunque la Latrunculina A se obtiene principalmente de fuentes naturales, se están realizando esfuerzos para desarrollar rutas sintéticas escalables para la producción industrial.
Análisis De Reacciones Químicas
Tipos de reacciones:: La Latrunculina A participa en diversas reacciones químicas:
Secuestro de G-actina: Se une a la actina monomérica, impidiendo su polimerización en filamentos de F-actina.
Inhibición de la formación del huso mitótico: Al interrumpir la dinámica de la actina, la Latrunculina A afecta la división celular.
Cloruro de tionilo: Utilizado para la ciclización.
Esterificación catalizada por ácido: Esencial para la macrolactonización.
Productos principales:: El producto principal de la acción de la Latrunculina A es la inhibición de la polimerización de la actina, lo que lleva a procesos celulares alterados.
Aplicaciones Científicas De Investigación
Cell Biology Research
Latrunculin A is widely utilized in cell biology to study the dynamics of the actin cytoskeleton. Its ability to disrupt actin polymerization allows researchers to investigate various cellular processes:
- Cell Motility : By inhibiting actin polymerization, this compound helps elucidate mechanisms of cell movement. Studies have shown that it significantly impairs cell migration and invasion, making it a valuable tool for understanding cellular behaviors in both normal and pathological states .
- Phagocytosis : Research indicates that this compound inhibits immunological phagocytosis by macrophages. It blocks the internalization of immune complexes without affecting their binding to phagocytes, highlighting the essential role of actin dynamics in the engulfment phase of phagocytosis .
Cancer Research
This compound has shown promising results in cancer research, particularly regarding its anticancer properties:
- Inhibition of Tumor Cell Migration : Studies have demonstrated that this compound can reduce the migration and invasion of cancer cells. For instance, it has been evaluated as a potential treatment for gastric cancer, where it induced cell death and improved survival rates in mouse models by disrupting the actin cytoskeleton .
- Anti-Invasive Properties : In prostate cancer studies, this compound was found to inhibit hypoxia-induced activation of hypoxia-inducible factor 1, which is crucial for tumor invasiveness. This suggests its potential as a therapeutic agent against metastatic cancers .
Immunological Applications
The effects of this compound on immune cells have opened avenues for research in immunology:
- Modulation of Macrophage Function : By affecting actin dynamics, this compound alters macrophage spreading and phagocytic activity. Its differential effects on normal versus activated macrophages provide insights into immune responses during inflammation and infection .
Reproductive Biology
Recent studies have explored the use of this compound in reproductive biology:
- Cloning Efficiency : Research indicates that this compound can improve cloning success rates by preventing premature polar body extrusion during somatic cell nuclear transfer procedures. This application highlights its potential to enhance reproductive technologies by optimizing cellular manipulations .
Summary Table of Applications
Mecanismo De Acción
La Latrunculina A interrumpe el citoesqueleto de actina uniéndose a la G-actina, impidiendo su incorporación a la F-actina. Esta interrupción afecta la forma, la motilidad y la división celular. Los objetivos moleculares incluyen los monómeros de actina y la proteína de unión a la actina gelsolina.
Comparación Con Compuestos Similares
La Latrunculina A destaca por su capacidad única de dirigirse específicamente a la dinámica de la actina. Los compuestos similares incluyen las citochalasinas y las jasplakinolidas, pero sus mecanismos difieren.
Actividad Biológica
Latrunculin A is a potent marine macrolide known for its ability to disrupt the actin cytoskeleton by sequestering monomeric actin. This compound has garnered attention not only for its role in cell biology but also for its potential therapeutic applications, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various cell types, and implications for therapeutic use.
This compound primarily functions by binding to G-actin (globular actin), preventing its polymerization into F-actin (filamentous actin). The binding affinity of this compound to actin has been characterized, revealing a stoichiometric complex formation with an equilibrium dissociation constant ranging from 0.2 to 0.4 µM . This interaction inhibits the nucleotide exchange on actin, suggesting an allosteric effect that alters the dynamics of actin polymerization and depolymerization .
Key Mechanisms:
- Sequestration of Monomeric Actin: this compound binds to G-actin, preventing its incorporation into filamentous structures.
- Inhibition of Actin-Binding Proteins: It has been shown to inhibit the binding of thymosin β4 to actin, while not affecting profilin or DNase I binding .
- Induction of Apoptosis: In various cancer cell lines, this compound has been observed to activate apoptotic pathways, specifically through caspase-3/7 activation .
Effects on Cancer Cells
Recent studies have highlighted the anticancer properties of this compound. For instance, in gastric cancer models using MKN45 and NUGC-4 cell lines, this compound demonstrated significant cytotoxic effects. The treatment led to morphological changes indicative of apoptosis, such as cell rounding and loss of adhesion .
Table 1: Summary of Anticancer Effects of this compound
Cell Line | IC50 (µM) | Mechanism of Action | Observed Effects |
---|---|---|---|
MKN45 | 0.05 | Induces apoptosis via caspase activation | Cell rounding, loss of focal adhesions |
NUGC-4 | 0.05 | Disruption of actin cytoskeleton | Shrinkage and bursting of cells |
Case Studies
-
Gastric Cancer Model:
In a study involving nude mice inoculated with gastric cancer cells (MKN45), intraperitoneal administration of this compound resulted in improved survival rates without significant side effects. The study concluded that this compound could be a promising candidate for treating peritoneal dissemination in gastric cancer patients . -
Cell Morphology and Cytoskeleton Disruption:
Another investigation focused on the morphological changes in MKN45 and NUGC-4 cells post-treatment with this compound. The results showed a complete disruption of stress fibers and focal adhesions within 24 hours, indicating a rapid response to the drug that correlates with its mechanism as an actin-disrupting agent .
Broader Implications
The implications of this compound extend beyond cancer therapy. Its ability to modulate the cytoskeleton suggests potential applications in studying cellular motility, wound healing, and inflammatory responses due to its effects on actin dynamics . Furthermore, understanding the differential effects on various actin-binding proteins can provide insights into novel therapeutic strategies targeting cytoskeletal components in various diseases.
Q & A
Basic Research Questions
Q. How does Latrunculin A inhibit actin polymerization, and what experimental parameters are critical for validating its activity in vitro?
this compound sequesters monomeric G-actin, preventing its polymerization into F-actin filaments . To validate its activity, researchers must:
- Standardize concentrations : Use 0.1–10 µM ranges, depending on cell type (e.g., 0.5 µM for fibroblast cytoskeleton disruption).
- Include controls : Compare with untreated cells and alternative actin inhibitors (e.g., Cytochalasin D).
- Monitor reversibility : Washout experiments to confirm transient effects, as this compound’s activity is reversible .
Q. What are the key considerations for selecting this compound over other actin-targeting agents in migration or endocytosis studies?
this compound is preferred for its reversibility and specificity to actin dynamics. Unlike jasplakinolide (stabilizes F-actin), it allows dynamic observation of cytoskeletal recovery post-treatment. Validate via:
- Time-lapse microscopy to track cellular processes post-washout.
- Dose-response curves to avoid off-target effects at high concentrations (>10 µM) .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s cytotoxicity across different cell lines?
Contradictions often arise from cell-type-specific sensitivity and purity variations in commercial batches. Methodological solutions include:
- Batch validation : Use HPLC or mass spectrometry to confirm purity >95% (critical for reproducibility) .
- Normalization : Adjust cytotoxicity assays (e.g., MTT) by measuring actin depolymerization efficiency (phalloidin staining) alongside cell viability .
- Meta-analysis : Compare datasets using standardized protocols (e.g., NIH reporting guidelines for preclinical studies) .
Q. What experimental designs are optimal for studying this compound’s role in tumor cell invasion in vivo?
Designs should address bioavailability and temporal control :
- Localized delivery : Use microinjection or drug-eluting scaffolds to bypass systemic toxicity.
- Imaging compatibility : Pair with fluorescent actin probes (e.g., LifeAct) in zebrafish or murine models.
- Dose titration : Establish sub-cytotoxic thresholds (e.g., 0.2–1 µM) to isolate invasion-specific effects .
Q. How can researchers mitigate batch-to-batch variability in this compound sourced from marine sponges versus synthetic analogs?
- Characterize analogs : Compare bioactivity of natural this compound (e.g., C. mycofijiensis-derived) with synthetic analogs via actin-binding assays .
- Structural validation : Use NMR or X-ray crystallography to confirm stereochemical consistency.
- Ecological controls : Document sponge collection sites and seasons to account for environmental variability in natural samples .
Q. Methodological Challenges & Solutions
Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects on actin dynamics?
- Non-linear regression : Fit dose-response data using Hill equations to model EC50 values.
- Multivariate analysis : Account for covariates like cell confluency and passage number.
- Error propagation : Quantify uncertainties in actin fluorescence intensity measurements using bootstrap resampling .
Q. How should researchers design controls for this compound studies involving CRISPR-edited actin isoforms?
- Isoform-specific knockdown : Validate using siRNA or CRISPR against β-actin vs. γ-actin.
- Rescue experiments : Co-express actin mutants resistant to this compound (e.g., G13R mutation).
- Cross-validation : Confirm findings with orthogonal methods (e.g., TIRF microscopy for single-filament analysis) .
Q. Ethical & Reporting Standards
Q. What ethical guidelines apply to preclinical studies using this compound in animal models?
- NIH compliance : Adhere to ARRIVE guidelines for reporting animal studies, including detailed methods for drug administration and humane endpoints .
- Replication mandates : Publish raw data (e.g., actin polymerization rates) in supplementary materials to enable independent validation .
Propiedades
IUPAC Name |
(4R)-4-[(1R,4Z,8E,10Z,12S,15R,17R)-17-hydroxy-5,12-dimethyl-3-oxo-2,16-dioxabicyclo[13.3.1]nonadeca-4,8,10-trien-17-yl]-1,3-thiazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO5S/c1-15-7-5-3-4-6-8-16(2)11-20(24)27-18-12-17(10-9-15)28-22(26,13-18)19-14-29-21(25)23-19/h3-5,7,11,15,17-19,26H,6,8-10,12-14H2,1-2H3,(H,23,25)/b4-3+,7-5-,16-11-/t15-,17-,18-,19+,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVBPZROPPMBLW-IZGXTMSKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC(CC(O2)(C3CSC(=O)N3)O)OC(=O)C=C(CCC=CC=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]/1CC[C@@H]2C[C@H](C[C@@](O2)([C@@H]3CSC(=O)N3)O)OC(=O)/C=C(\CC/C=C/C=C1)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90893488 | |
Record name | Latrunculin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90893488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76343-93-6 | |
Record name | Latrunculin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76343-93-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Latrunculin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076343936 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Latrunculin A | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02621 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | latrunculin a | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=613011 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Latrunculin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90893488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LATRUNCULIN A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SRQ9WWM084 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.